2-Hexadecenoic acid

Overview

Description

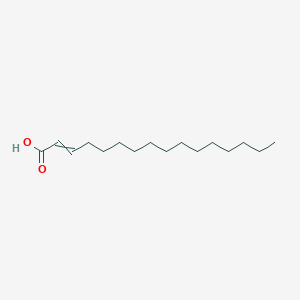

2-trans-Hexadecenoic Acid, also known as trans-2-hexadecenoic acid, is a monounsaturated fatty acid with the molecular formula C₁₆H₃₀O₂. It is characterized by a double bond between the second and third carbon atoms in the trans configuration. This compound is an intermediate in the β-oxidation of palmitic acid, a process crucial for the metabolism of fatty acids in living organisms .

Mechanism of Action

- Palmitoleic acid is synthesized from palmitic acid by the enzyme stearoyl-CoA desaturase-1 (SCD-1) .

- Its primary targets include:

- In liver and skeletal muscles, it improves insulin sensitivity .

- It acts as a lipokine, modulating metabolic processes .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Its overlapping actions with other isomers may contribute to its diverse functions . 🌟

Biochemical Analysis

Biochemical Properties

Hexadecenoic acid interacts with various enzymes, proteins, and other biomolecules. It is involved in the formation of three positional isomers of the hexadecenoic fatty acid family (C16 MUFA). The formation of 9 cis -16:1 (palmitoleic acid) occurs from palmitic acid via delta-9 desaturase (SCD-16) and from vaccenic acid via beta-oxidation .

Cellular Effects

Hexadecenoic acid has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been identified as a component of human erythrocyte membrane phospholipids with a significant increase in morbidly obese patients .

Molecular Mechanism

At the molecular level, hexadecenoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a lipokine able to regulate different metabolic processes such as an increase in insulin sensitivity in muscle, β cell proliferation, prevention of endoplasmic reticulum stress, and lipogenic activity in white adipocytes .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of hexadecenoic acid may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Hexadecenoic acid is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The ratio between hexadecenoic acid and palmitic acid levels in plasma defines the ‘‘desaturation index,’’ a parameter that is used as an indirect indicator of desaturase activity in animal models and human subjects .

Transport and Distribution

Hexadecenoic acid is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

It has been suggested that the mitochondrial enzyme activating hexadecanedioic acid is probably localized outside the inner mitochondrial compartment .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-trans-Hexadecenoic Acid can be synthesized through the partial hydrogenation of hexadecynoic acid. This process involves the use of a palladium catalyst under controlled hydrogenation conditions to selectively reduce the triple bond to a trans double bond.

Industrial Production Methods

Industrial production of 2-trans-Hexadecenoic Acid typically involves the extraction and purification from natural sources such as plant oils. The compound can be isolated through fractional distillation and subsequent purification steps to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-trans-Hexadecenoic Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hexadecenoic acid derivatives.

Reduction: The double bond can be reduced to form hexadecanoic acid.

Substitution: The carboxyl group can participate in esterification and amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Acid chlorides and amines are commonly used for esterification and amidation reactions.

Major Products

Oxidation: Produces hexadecenoic acid derivatives.

Reduction: Yields hexadecanoic acid.

Substitution: Forms esters and amides of hexadecenoic acid.

Scientific Research Applications

2-trans-Hexadecenoic Acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its role in fatty acid metabolism and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the production of surfactants, lubricants, and bio-based materials.

Comparison with Similar Compounds

Similar Compounds

Palmitoleic Acid: A cis-monounsaturated fatty acid with a double bond at the ninth carbon.

Oleic Acid: A cis-monounsaturated fatty acid with a double bond at the ninth carbon.

Stearic Acid: A saturated fatty acid with no double bonds.

Uniqueness

2-trans-Hexadecenoic Acid is unique due to its trans configuration and its specific role as an intermediate in the β-oxidation of palmitic acid. This distinguishes it from other monounsaturated fatty acids, which typically have cis configurations and different metabolic roles .

Properties

CAS No. |

629-56-1 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

hexadec-2-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18) |

InChI Key |

ZVRMGCSSSYZGSM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC=CC(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(=O)O |

physical_description |

Solid |

Pictograms |

Corrosive |

Synonyms |

TRANS-2-HEXADECENOIC ACID; GAIDIC ACID; 2TR-HEXADECENOIC ACID; 2-HEXADECENOIC ACID; (E)-hexadec-2-enoic acid; trans-Hexadec-2-enoic acid |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)

![1-(Benzo[d]thiazol-2-yl)-2-methylbut-3-en-2-ol](/img/structure/B8645.png)

![4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine](/img/structure/B8651.png)

![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)